molecular formula C15H18N4O3S B5701197 2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide

2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide

Cat. No. B5701197
M. Wt: 334.4 g/mol
InChI Key: SCQAYZSDJSQQTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide, also known as MOTPA, is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of oxadiazoles, which are widely studied for their diverse biological activities. MOTPA is known for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and inflammation, such as COX-2 and MMP-9. 2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models, which is believed to be the underlying mechanism of its therapeutic effects. 2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide has also been shown to inhibit the growth and proliferation of cancer cells and reduce tumor size in animal models.

Advantages and Limitations for Lab Experiments

2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide has several advantages for lab experiments. It is a synthetic compound, which allows for easy synthesis and modification of the molecule. It has also been shown to have high purity and stability, which is important for reproducibility in experiments. However, there are also limitations to using 2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide in lab experiments. It has low solubility in water, which can make it difficult to administer in animal models. In addition, the mechanism of action of 2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on 2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide. One direction is to further investigate its mechanism of action and identify the specific pathways involved in its therapeutic effects. Another direction is to study its effects in different disease models and determine its potential as a therapeutic agent. Additionally, modifying the structure of 2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide to improve its solubility and bioavailability can also be a future direction for research. Overall, 2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide has shown promising results in scientific research, and further studies can help to fully understand its potential as a therapeutic agent.

Synthesis Methods

2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 5-methyl-1,3,4-oxadiazol-2-thiol, which is then reacted with 4-(4-morpholinyl)phenylacetic acid to obtain the final product, 2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. 2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide has also been studied for its anti-inflammatory activity, where it inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models. In addition, 2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-11-17-18-15(22-11)23-10-14(20)16-12-2-4-13(5-3-12)19-6-8-21-9-7-19/h2-5H,6-10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQAYZSDJSQQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)SCC(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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